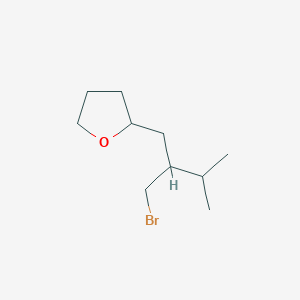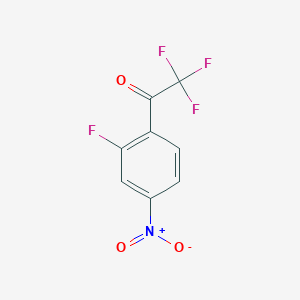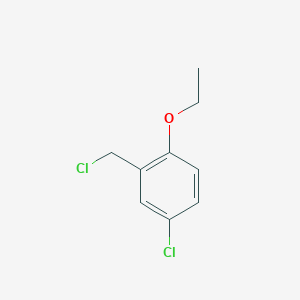amine](/img/structure/B13559634.png)
[3-(4-Fluorophenyl)prop-2-en-1-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine is an organic compound that features a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium cations.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include amine oxides, quaternary ammonium cations, and various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound shares the fluorophenyl group and exhibits similar biological activities.
Benzene Derivatives: Compounds like benzene derivatives undergo similar electrophilic aromatic substitution reactions.
Uniqueness
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
(E)-3-(4-fluorophenyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h2-7,12H,8H2,1H3/b3-2+ |
Clave InChI |
PLYRKKZZGXAHRK-NSCUHMNNSA-N |
SMILES isomérico |
CNC/C=C/C1=CC=C(C=C1)F |
SMILES canónico |
CNCC=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
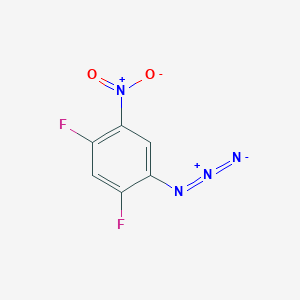

![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)

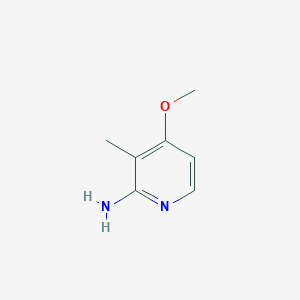

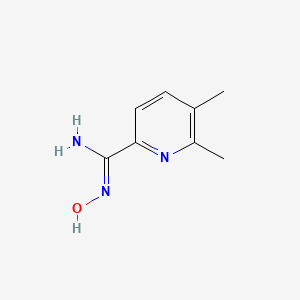
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
